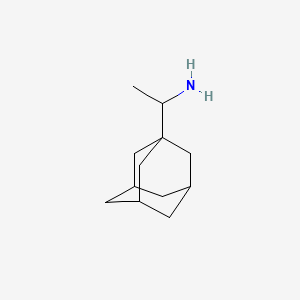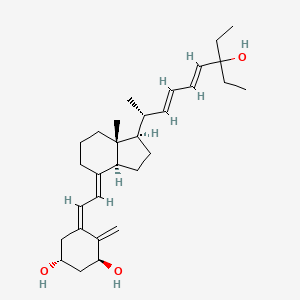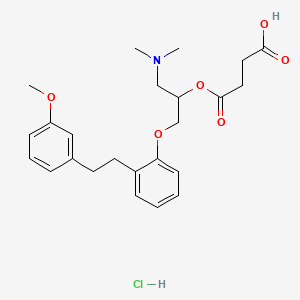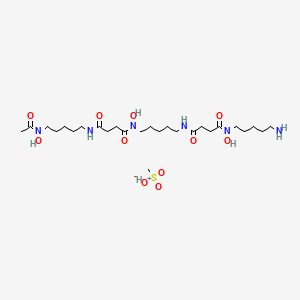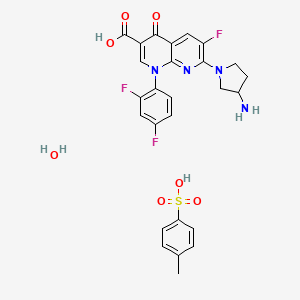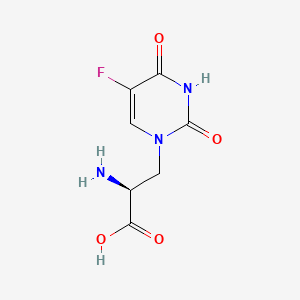
Tiotidine
Overview
Description
Tiotidine is a histamine H2 receptor antagonist that has been studied for its potential therapeutic applications. It is known for its ability to bind with high affinity to an inactive G-protein-coupled form of the receptor, acting as an inverse agonist . This compound has been explored for its anti-inflammatory properties and its role in reducing gastric acid secretion .
Mechanism of Action
Target of Action
Tiotidine primarily targets the Histamine H2 Receptor (H2R) . H2R is a member of the large family of G protein-coupled receptors and plays a significant role in various physiological processes, including gastric acid secretion, cell proliferation, and immune responses .
Mode of Action
This compound is an inverse agonist of the H2R . It binds with high affinity to an inactive G-protein-coupled form of the receptor . This binding leads to a decrease in basal cAMP levels . This compound biases the system to a G-protein-coupled form of the receptor that is unable to evoke a response .
Biochemical Pathways
This compound’s action on the H2R affects the cAMP-dependent pathway . By acting as an inverse agonist, this compound reduces the basal levels of cAMP in cells . This modulation can have downstream effects on various cellular processes regulated by cAMP.
Pharmacokinetics
As a synthetic organic compound , it is expected to have properties that influence its bioavailability and pharmacokinetics
Result of Action
The primary result of this compound’s action is the reduction of basal cAMP levels in cells . This can lead to changes in cellular processes regulated by cAMP. Additionally, this compound’s action can affect the availability of Gs-protein for interaction with other G-protein-coupled receptors .
Biochemical Analysis
Biochemical Properties
Tiotidine plays a significant role in biochemical reactions by acting as an inverse agonist at the histamine H2 receptor. This receptor is a G-protein-coupled receptor that is involved in the regulation of gastric acid secretion. This compound binds with high affinity to an inactive form of the receptor, leading to a decrease in basal cyclic adenosine monophosphate (cAMP) levels . This interaction is crucial as it helps in understanding the dual behavior of this compound, which can act both as an antagonist and an inverse agonist depending on the context .
Cellular Effects
This compound has been observed to influence various cellular processes, particularly in U-937 cells, a human histiocytic lymphoma cell line. It leads to a dose-dependent decrease in basal cAMP levels, which indicates its role in modulating cell signaling pathways . Additionally, this compound’s interaction with the histamine H2 receptor affects gene expression and cellular metabolism, further highlighting its impact on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the histamine H2 receptor, where it acts as an inverse agonist. This binding interaction leads to the inhibition of the receptor’s activity, resulting in a decrease in cAMP levels . The compound’s ability to bind with high affinity to an inactive form of the receptor supports the cubic ternary complex model, which explains the receptor’s dual behavior in the presence of different ligands .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has been shown to maintain its inhibitory effect on the histamine H2 receptor over extended periods, indicating its stability in in vitro studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in a more pronounced inhibition of gastric acid secretion . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of gastric acid secretion. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its therapeutic potential and effects on metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its activity and function . Understanding these transport mechanisms is essential for optimizing this compound’s therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. This localization is important for its activity and function, as it ensures that this compound interacts with its target receptors and other biomolecules in the appropriate cellular context .
Preparation Methods
The synthesis of Tiotidine involves several steps, including the formation of a thiazole ring, which is a key structural component of the compound. The synthetic route typically involves the reaction of appropriate thiazole precursors under controlled conditions. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Tiotidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tiotidine has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Tiotidine is often compared with other histamine H2 receptor antagonists such as cimetidine, ranitidine, and famotidine. While all these compounds share a similar mechanism of action, this compound is unique in its higher affinity for the inactive form of the receptor and its potent inverse agonist activity . This makes this compound particularly effective in reducing basal cAMP levels and modulating immune responses.
Similar Compounds
- Cimetidine
- Ranitidine
- Famotidine
These compounds differ in their chemical structures, pharmacokinetics, and specific receptor binding affinities, which influence their therapeutic applications and side effect profiles.
Properties
IUPAC Name |
1-cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-methylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N8S2/c1-14-9(16-6-11)15-2-3-19-4-7-5-20-10(17-7)18-8(12)13/h5H,2-4H2,1H3,(H2,14,15,16)(H4,12,13,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDXVAXDYKBWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCCSCC1=CSC(=N1)N=C(N)N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046341 | |
| Record name | Tiotidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69014-14-8 | |
| Record name | Tiotidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69014-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiotidine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069014148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiotidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIOTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZU9AIZ69M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





